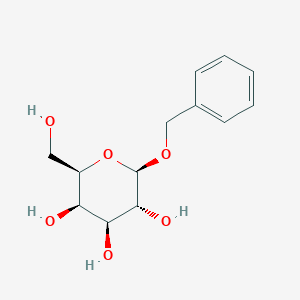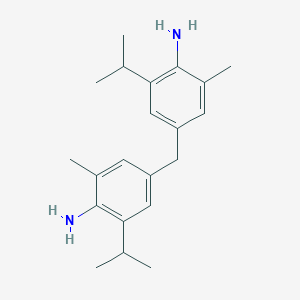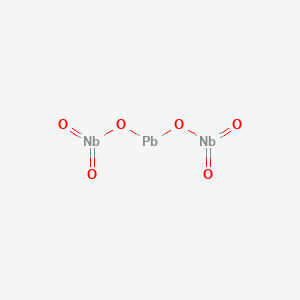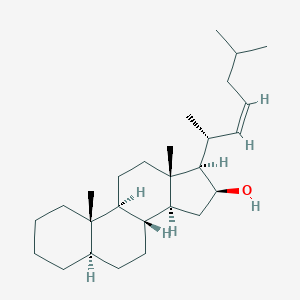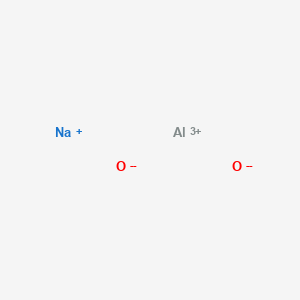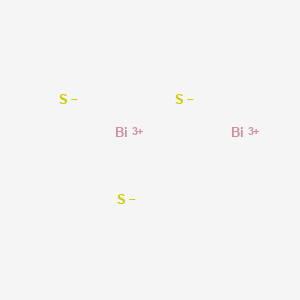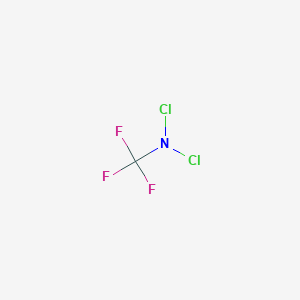
Lutetium phosphide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium phosphide (LuP) is a semiconductor material that has been the subject of scientific research for its unique properties. It is a compound of lutetium and phosphorus with a chemical formula of LuP. This material has attracted attention due to its potential applications in electronic and optoelectronic devices.
科学研究应用
Lutetium phosphide has been studied for its potential applications in electronic and optoelectronic devices. It has been used as a material for the fabrication of light-emitting diodes (LEDs), transistors, and solar cells. Lutetium phosphide-based LEDs have shown promising results in terms of their efficiency and stability. Lutetium phosphide-based transistors have also shown high electron mobility, making them suitable for high-speed electronic applications.
作用机制
The mechanism of action of Lutetium phosphide is not well understood. However, it is believed that the material's unique properties, such as its bandgap and electron mobility, play a crucial role in its electronic and optoelectronic applications.
生化和生理效应
There is limited research on the biochemical and physiological effects of Lutetium phosphide. However, studies have shown that the material is non-toxic and biocompatible, making it suitable for biomedical applications.
实验室实验的优点和局限性
The advantages of using Lutetium phosphide in lab experiments include its high electron mobility, stability, and non-toxicity. However, the limitations include the high cost of synthesis and the limited availability of the material.
未来方向
There are several future directions for the research on Lutetium phosphide. These include:
1. Further studies on the material's electronic and optoelectronic properties to optimize its performance in devices.
2. Development of new synthesis methods to reduce the cost of production.
3. Investigation of the material's potential applications in biomedical devices, such as biosensors and drug delivery systems.
4. Exploration of the material's properties in extreme conditions, such as high pressure and temperature.
Conclusion:
Lutetium phosphide is a promising material for electronic and optoelectronic applications. Its unique properties make it suitable for the fabrication of high-performance devices. Further research is needed to fully understand the material's mechanism of action and its potential applications in various fields.
合成方法
Lutetium phosphide can be synthesized by several methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metalorganic chemical vapor deposition (MOCVD). Among these methods, MOCVD is the most commonly used method for the synthesis of Lutetium phosphide. In this method, a mixture of lutetium and phosphorus precursors is heated in a reactor under a controlled atmosphere. The reaction between the precursors results in the formation of Lutetium phosphide.
属性
CAS 编号 |
12032-05-2 |
|---|---|
产品名称 |
Lutetium phosphide |
分子式 |
LuP |
分子量 |
205.941 g/mol |
IUPAC 名称 |
phosphanylidynelutetium |
InChI |
InChI=1S/Lu.P |
InChI 键 |
PQFNNANPDJBCCR-UHFFFAOYSA-N |
SMILES |
P#[Lu] |
规范 SMILES |
P#[Lu] |
其他 CAS 编号 |
12032-05-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



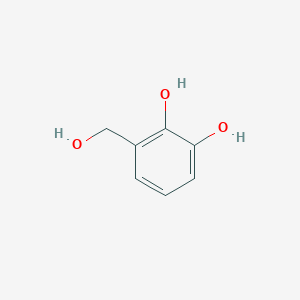
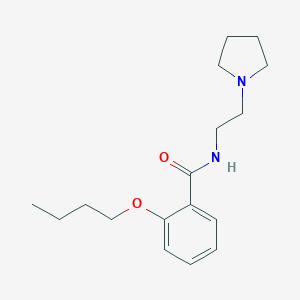
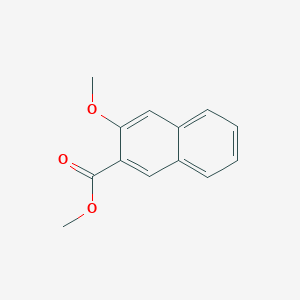
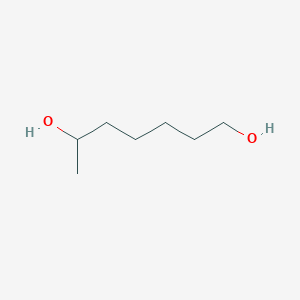
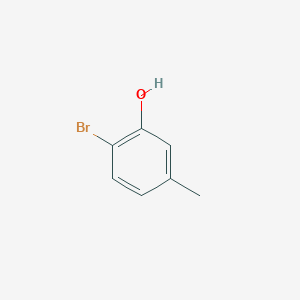
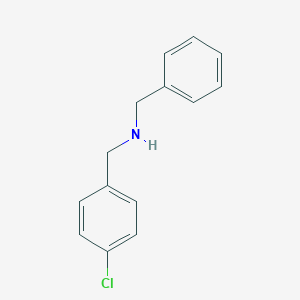
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
